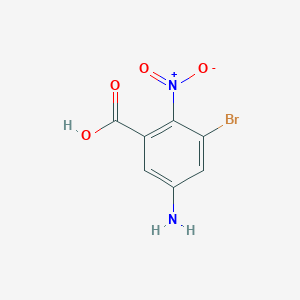

5-Amino-3-bromo-2-nitrobenzoic acid

Description

Contextualization as a Polysubstituted Benzoic Acid Derivative in Aromatic Chemistry

Benzoic acid and its derivatives are a cornerstone of aromatic chemistry. The benzene (B151609) ring, a stable six-carbon aromatic system, can be functionalized with a wide variety of substituent groups. libretexts.org When multiple substituents are present, as in the case of 5-Amino-3-bromo-2-nitrobenzoic acid, the interactions between these groups and their influence on the reactivity of the aromatic ring become critical. libretexts.orgyoutube.com

The nomenclature of such compounds follows a systematic approach to designate the positions of the substituents on the benzene ring. youtube.com In this compound, the carboxylic acid group is assigned the primary position (C1). The remaining substituents are then numbered to give them the lowest possible locants, resulting in the amino group at position 5, the bromine at position 3, and the nitro group at position 2. youtube.com

The presence of electron-withdrawing groups (the nitro and carboxylic acid groups) and an electron-donating group (the amino group), along with the halogen (bromine), creates a unique electronic environment on the aromatic ring. This electronic distribution dictates the compound's reactivity in various chemical transformations, particularly in electrophilic and nucleophilic aromatic substitution reactions. The synthesis of such polysubstituted benzenes often requires careful planning of the reaction sequence to ensure the desired arrangement of functional groups. pressbooks.publibretexts.org

Significance as a Versatile Intermediate in Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate for the synthesis of more elaborate chemical structures. biosynth.com Each of its functional groups can be selectively modified or can direct further reactions, providing chemists with a powerful tool for molecular design.

For instance, the amino group can be diazotized and subsequently replaced by a variety of other functional groups. The nitro group can be reduced to an amino group, which can then undergo a wide range of reactions. The carboxylic acid group can be converted into esters, amides, or other derivatives. rsc.org The bromine atom can participate in cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

This multifunctionality makes this compound a key starting material in the synthesis of various heterocyclic compounds and other complex organic molecules. biosynth.comchemicalbook.com Research has demonstrated its utility in the preparation of compounds with potential applications in pharmaceuticals and agrochemicals. myskinrecipes.com For example, it is used as a reactant in the preparation of substituted quinoxalines, which are being investigated as inhibitors of certain enzymes. chemicalbook.com

The strategic placement of the functional groups allows for the regioselective synthesis of complex target molecules, a crucial aspect of modern organic synthesis where precise control over molecular architecture is paramount. libretexts.org

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 58580-07-7 | C7H5BrN2O4 | 261.03 |

| 2-Amino-5-bromo-3-nitrobenzoic acid | 58580-07-7 | C7H5BrN2O4 | 261.03 |

| 5-Amino-2-nitrobenzoic acid | 13280-60-9 | C7H6N2O4 | 182.13 |

| 2-Amino-3-nitrobenzoic acid | 606-18-8 | C7H6N2O4 | 182.13 |

| 2-Bromo-5-nitrobenzoic acid | 943-14-6 | C7H4BrNO4 | 246.01 |

| 3-Bromo-5-nitrobenzoic acid | Not Available | C7H4BrNO4 | 246.02 |

| 2-((5-bromo-2-hydroxy-3-nitrobenzylidene)amino)benzoic acid | 329070-71-5 | C14H9BrN2O5 | 377.14 |

| 3-bromo-2-methyl-5-nitrobenzoic acid | 1269292-02-5 | C8H6BrNO4 | 260.04 |

| 5-Bromo-2-nitrobenzoic acid | 6950-43-2 | C7H4BrNO4 | 246.02 |

| Compound Name | Melting Point (°C) | Appearance |

| 5-Amino-2-nitrobenzoic acid | 236-238 | Solid |

| 2-Bromo-5-nitrobenzoic acid | 180-181 | White Solid |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3-bromo-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-5-2-3(9)1-4(7(11)12)6(5)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECCFFGGNNEGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415419 | |

| Record name | 5-amino-3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60912-51-8 | |

| Record name | 5-amino-3-bromo-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Amino 3 Bromo 2 Nitrobenzoic Acid

Established Synthetic Routes

The creation of 5-Amino-3-bromo-2-nitrobenzoic acid can be achieved through carefully designed synthetic strategies, starting from either complex heterocyclic precursors or more basic aromatic systems.

Preparative Strategies from Precursor Molecules, including 5-bromo-7-nitroindoline-2,3-dione

A notable and efficient route to this compound involves the oxidative cleavage of 5-bromo-7-nitroindoline-2,3-dione. chemicalbook.com This method provides a direct pathway to the desired product.

The synthesis commences with the treatment of 5-bromo-7-nitro-1H-indole-2,3-dione with a solution of sodium hydroxide (B78521). chemicalbook.com To this stirred solution, hydrogen peroxide is added slowly at a controlled temperature of 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours. Acidification of the reaction mixture with citric acid to a pH of approximately 4 results in the precipitation of the yellow solid product, this compound, which can be isolated by filtration in high yield. chemicalbook.com

Detailed Reaction Protocol for the Synthesis of 2-amino-5-bromo-3-nitrobenzoic acid from 5-bromo-7-nitroindoline-2,3-dione:

| Reagent/Parameter | Value/Condition |

|---|---|

| Starting Material | 5-bromo-7-nitro-1H-indole-2,3-dione |

| Reagents | Sodium hydroxide (2N aq.), Hydrogen peroxide (50% aq.) |

| Temperature | 0°C initially, then room temperature |

| Reaction Time | 4 hours |

| Work-up | Acidification with citric acid to pH ~4 |

| Product | 2-amino-5-bromo-3-nitrobenzoic acid |

| Yield | 96.0% |

This table is based on the synthetic procedure described in the referenced source. chemicalbook.com

Multi-Step Approaches from Related Aromatic Compounds

The synthesis of substituted benzoic acids often requires a multi-step approach to install the desired functional groups in the correct positions. libretexts.orgtruman.eduyoutube.com The directing effects of the substituents play a crucial role in determining the sequence of reactions. For a molecule like this compound, the synthetic design must consider the ortho, para-directing nature of the amino group and the meta-directing nature of the nitro and carboxylic acid groups. libretexts.org

A general strategy for synthesizing a related compound, m-bromoaniline from benzene (B151609), illustrates the importance of the reaction sequence. The process involves nitration, followed by bromination, and finally, reduction of the nitro group. libretexts.org The initial nitration is key because the nitro group is a meta-director, allowing for the introduction of the bromine atom at the desired position. libretexts.org Subsequent reduction of the nitro group yields the final product. A similar strategic approach would be necessary for the synthesis of this compound, carefully planning the introduction of the amino, bromo, and nitro groups around the benzoic acid core.

Functional Group Interconversions and Chemoselectivity

A critical aspect of synthesizing polyfunctional molecules is the ability to selectively modify one functional group in the presence of others. The reduction of a nitro group to an amine is a fundamental transformation in aromatic chemistry and is particularly relevant in the synthesis of compounds like this compound. masterorganicchemistry.com

Selective Reduction of the Nitro Group to an Amino Functionality

The selective reduction of a nitro group in a molecule containing other reducible or sensitive functionalities, such as a halogen, requires careful selection of the reducing agent and reaction conditions. nih.gov

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. masterorganicchemistry.comalmacgroup.com Palladium on carbon (Pd/C) is a common catalyst for this transformation. researchgate.net The process typically involves reacting the nitro compound with hydrogen gas in the presence of the catalyst. google.com However, a significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for hydrodehalogenation, where the halogen atom is reductively removed. nih.gov

To address this, specialized catalysts and conditions have been developed. For instance, sulfided platinum catalysts have been shown to chemoselectively reduce nitro groups in the presence of activated heteroaryl halides with minimal hydrodehalogenation. nih.gov The process often utilizes low temperatures and pressures to enhance selectivity. Another approach involves adjusting the pH of the reaction medium; for example, the hydrogenation of nitrobenzoic acids can be carried out in an aqueous solution of their alkali metal salts at a controlled pH of 5 to 7 to achieve the desired transformation. google.com

Key Considerations for Catalytic Hydrogenation of Halogenated Nitroaromatics:

| Factor | Consideration for Selectivity |

|---|---|

| Catalyst | Sulfided platinum catalysts can minimize hydrodehalogenation. nih.gov |

| Temperature | Lower temperatures generally favor selective nitro reduction. nih.gov |

| Pressure | Low hydrogen pressure can enhance chemoselectivity. nih.govgoogle.com |

Chemoselective reducing agents offer an alternative to catalytic hydrogenation for the reduction of nitro groups, often with greater tolerance for other functional groups. While sodium borohydride (B1222165) (NaBH₄) itself is generally not effective for reducing nitroaromatic compounds under normal conditions, its reactivity can be enhanced by the addition of transition metal salts.

The combination of sodium borohydride with copper(II) chloride (CuCl₂) has been shown to be an effective system for the reduction of nitroaromatics. beilstein-journals.org This system is notable for its ability to reduce nitro groups without affecting aryl halides, a critical feature for the synthesis of compounds like this compound. beilstein-journals.orgchemrxiv.orgresearchgate.net The reaction is believed to proceed through the in-situ formation of copper(0) from the reduction of CuCl₂ by NaBH₄. beilstein-journals.org Other copper salts, such as copper sulfate (B86663) (CuSO₄), in conjunction with NaBH₄ have also been utilized for this purpose. scite.ai

The use of NaBH₄ with other metal salts like cobalt(II) chloride has also been reported for the reduction of nitroaromatic compounds. These methods provide a mild and selective alternative to traditional reducing agents like iron in acidic media or catalytic hydrogenation, which can sometimes lead to side reactions or require more stringent conditions.

Oxidation of the Amino Group to Nitroso or Nitro Derivatives

The oxidation of an aromatic amino group offers a pathway to introduce nitroso or nitro functionalities, significantly altering the electronic properties of the benzene ring. While direct oxidation of the amino group in this compound itself is not commonly documented, the oxidation of amino acids and other primary amines is a well-established transformation that provides insight into potential reaction pathways.

Generally, the oxidation of primary aromatic amines can be achieved using various oxidizing agents. For instance, peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are capable of oxidizing primary amines to nitroso compounds and subsequently to nitro compounds under controlled conditions. The reaction proceeds through an initial N-oxidation to form a hydroxylamine, which is then further oxidized.

Another approach involves the use of reagents like N-bromosuccinimide (NBS), which can oxidize amino acids to imines, followed by hydrolysis to yield aldehydes. stackexchange.com This highlights the reactivity of the amino group towards oxidation, although the specific outcome depends on the reagent and substrate. stackexchange.com The oxidation states of nitrogen in organic compounds can range widely, and specific reagents are chosen to target a desired oxidation level. libretexts.org For tertiary amines, reagents like hydrogen peroxide or peroxycarboxylic acids can yield amine oxides. libretexts.org

In the context of related aromatic compounds, the oxidation of an amino group can be a strategic step. For example, in the synthesis of some heterocyclic systems, an amino group might be temporarily protected or converted to a different functional group to direct other reactions before being regenerated or further modified. The presence of both an electron-donating amino group and electron-withdrawing nitro and carboxyl groups on the same ring, as in this compound, presents a complex electronic environment that would require careful selection of oxidizing agents to achieve selective transformation of the amino group without affecting other parts of the molecule.

Nucleophilic and Electrophilic Substitution Reactions on the Bromine Atom

The bromine atom on the aromatic ring of this compound is subject to substitution reactions, primarily nucleophilic aromatic substitution (SNAr). The reactivity of the bromine atom is significantly influenced by the electronic effects of the other substituents on the ring.

The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the bromine atom is meta to the nitro group. This positioning makes it less activated towards nucleophilic substitution compared to a para-bromo-nitrobenzene system, where the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. echemi.com However, the cumulative electron-withdrawing effect of the nitro and carboxylic acid groups can still render the bromine susceptible to displacement by strong nucleophiles under certain conditions.

Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the bromide ion. echemi.com

Electrophilic substitution on the bromine atom itself is not a typical reaction pathway for aryl bromides. Instead, the bromine atom acts as a deactivating but ortho, para-directing group in electrophilic aromatic substitution reactions on the ring. However, in the context of this compound, the ring is already heavily substituted and deactivated towards further electrophilic attack due to the presence of the nitro and carboxyl groups.

Process Optimization and Scalability Considerations for Related Benzoic Acid Derivatives

The industrial production of substituted benzoic acids necessitates careful optimization of reaction conditions to ensure high yields, purity, and safety, particularly when dealing with energetic reactions like nitration and halogenation.

Control of Nitration and Bromination Processes

The control of nitration and bromination is paramount in the synthesis of specifically substituted benzoic acids. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring.

Nitration: The nitration of benzoic acid derivatives is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.comtruman.edu The carboxylic acid group is a meta-director, meaning it directs incoming electrophiles to the position meta to it. youtube.comtruman.edu Temperature control is crucial in nitration reactions, as they are highly exothermic. truman.edudthxyhg.com For instance, the nitration of benzoic acid can produce a significant amount of the ortho isomer if the temperature is not kept low. truman.edu In continuous flow processes using microreactors, excellent heat exchange can be achieved, allowing for shorter reaction times and improved safety. dthxyhg.com For the dinitration of benzoic acid, fuming sulfuric acid can be used as a solvent to drive the reaction to completion. dthxyhg.com

Bromination: Bromination of benzoic acid derivatives can be achieved using bromine in the presence of a Lewis acid catalyst like FeBr₃. The regioselectivity depends on the existing substituents. For example, in the synthesis of 4-bromo-3-nitrobenzoic acid, the bromination of 3-nitrobenzoic acid would be directed by the meta-directing nitro and carboxyl groups. quora.comquora.com Alternatively, if starting from bromobenzene, subsequent nitration would be directed by the ortho, para-directing bromine atom. youtube.com The use of N-bromosuccinimide (NBS) has been shown to improve selectivity during bromination by reducing the formation of unwanted by-products.

The following table summarizes the directing effects of common substituents in electrophilic aromatic substitution:

| Substituent | Directing Effect | Activating/Deactivating |

| -COOH | Meta | Deactivating |

| -NO₂ | Meta | Deactivating |

| -Br | Ortho, Para | Deactivating |

| -NH₂ | Ortho, Para | Activating |

| -OH | Ortho, Para | Activating |

High-Yield Synthetic Strategies

Developing high-yield synthetic strategies is a key focus in process chemistry. This often involves multi-step syntheses where the order of reactions is critical to achieving the desired product with high purity.

One common strategy involves the transformation of functional groups to alter their directing effects. For example, a nitro group can be reduced to an amino group, which is an ortho, para-director. quora.com This allows for subsequent substitutions at different positions. The amino group can then be converted back to a nitro group or other functionalities if needed.

Another approach is the use of protecting groups. An amino group can be protected, for instance, by acetylation, to moderate its activating effect and prevent side reactions during subsequent synthetic steps.

For the synthesis of 2-amino-5-bromo-3-nitrobenzoic acid, a documented high-yield method involves the oxidative cleavage of 5-bromo-7-nitroindoline-2,3-dione using hydrogen peroxide in a basic solution, affording the desired product in 96% yield. chemicalbook.com This avoids direct nitration and bromination of a pre-existing aminobenzoic acid, which could lead to mixtures of isomers.

The table below outlines a comparison of different synthetic approaches for substituted benzoic acids, highlighting the trade-offs between yield, purity, and complexity.

| Method | Starting Material | Key Steps | Advantages | Disadvantages |

| Direct Substitution | Substituted Benzene | Nitration, Bromination | Fewer steps | Potential for isomer formation, lower yields |

| Functional Group Interconversion | Substituted Benzene | Nitration, Reduction, Bromination, Oxidation | Better control of regioselectivity | More steps, may require protection/deprotection |

| Ring Synthesis/Modification | Non-aromatic precursor | Cyclization, Aromatization | Access to complex substitution patterns | Often complex and lower yielding |

| Oxidative Cleavage | Indoline-dione derivative | Oxidation with H₂O₂ | High yield and purity for specific products chemicalbook.com | Requires synthesis of the starting dione |

Chemical Reactivity and Derivatization Strategies of 5 Amino 3 Bromo 2 Nitrobenzoic Acid

Reactivity of the Amino Moiety

The amino group in 5-amino-3-bromo-2-nitrobenzoic acid is a key site for a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, alkylation, and arylation, while its ability to form a diazonium salt opens up a wide range of subsequent functional group interconversions.

Acylation, Alkylation, and Arylation Reactions

The amino group can be readily acylated to form amides. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding acetamido derivative. cbseacademic.nic.in This transformation is often employed to protect the amino group during subsequent reactions or to modulate the electronic properties of the aromatic ring. masterorganicchemistry.com The formation of an amide from a free amine can be achieved using reagents like acetic anhydride (B1165640) (Ac₂O). masterorganicchemistry.com This conversion is significant as it changes the strongly activating, ortho-, para-directing amino group into a less activating, though still ortho-, para-directing, amide group. masterorganicchemistry.com

Alkylation and arylation reactions at the amino group are also feasible, leading to the formation of secondary and tertiary amines. These reactions typically involve the use of alkyl halides or aryl halides under appropriate conditions, often with a base to neutralize the acid generated. For example, derivatives of aminobenzoic acids have been synthesized by reacting them with various halides, including benzoyl chloride and benzyl (B1604629) chloride. researchgate.net

A summary of representative reactions involving the amino moiety is presented below:

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl Chloride | N-acetyl-5-amino-3-bromo-2-nitrobenzoic acid |

| Acylation | Acetic Anhydride | N-acetyl-5-amino-3-bromo-2-nitrobenzoic acid |

| Alkylation | Benzyl Chloride | N-benzyl-5-amino-3-bromo-2-nitrobenzoic acid |

| Arylation | Benzoyl Chloride | N-benzoyl-5-amino-3-bromo-2-nitrobenzoic acid |

Diazotization and Subsequent Transformations

The amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid or sulfuric acid. google.commsu.edu The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, significantly expanding the synthetic utility of the parent compound.

For aromatic amines that are difficult to diazotize in aqueous mineral acids, organic, dipolar, aprotic solvents such as tetrahydrothiophene-1,1-dioxide can be employed. google.com The diazotization temperature is a critical parameter and is often maintained between -5 and 30 °C. google.com

Once formed, the diazonium group can be replaced by a wide range of substituents in what are known as Sandmeyer-type reactions. These include:

Halogenation: Replacement by chloro, bromo, or iodo groups using the corresponding copper(I) salts (CuCl, CuBr, CuI).

Cyanation: Introduction of a cyano group using copper(I) cyanide (CuCN).

Hydroxylation: Conversion to a hydroxyl group by heating in an aqueous acidic solution.

Deamination: Reductive removal of the diazonium group, effectively replacing it with a hydrogen atom, can be achieved using reagents like hypophosphorous acid (H₃PO₂). msu.edu

These transformations allow for the strategic introduction of various functionalities onto the aromatic ring, making this compound a valuable precursor for polysubstituted benzene (B151609) derivatives. msu.edu

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It can be transformed through various reduction methods to yield different nitrogen-containing functionalities.

Further Reductions to Azo or Hydrazino Derivatives

Partial reduction of the nitro group can lead to the formation of azo or hydrazino compounds. The use of reducing agents like lithium aluminum hydride (LiAlH₄) can result in the formation of azobenzenes. masterorganicchemistry.com For instance, the reduction of p-nitrobromobenzene with LiAlH₄ yields 4,4'-dibromoazobenzene. masterorganicchemistry.com The specific products obtained depend on the reaction conditions and the reducing agent employed.

Enzymatic reductions can also be highly selective. For example, some nitroreductases can chemoselectively reduce aromatic nitro groups to the corresponding hydroxylamino derivatives. nih.gov

Reactions under Strongly Reducing Conditions

Under more vigorous reducing conditions, the nitro group can be fully reduced to an amino group. This transformation is of great synthetic importance as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com This method is advantageous as it can be performed at neutral pH. masterorganicchemistry.com

Metal/Acid Reduction: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.comyoutube.comscispace.com The reaction proceeds in two steps: the initial reduction in acidic conditions, followed by neutralization with a base to obtain the neutral amine. youtube.com

A variety of other reagents can also effect this transformation, including zinc with ammonium (B1175870) chloride (Zn/NH₄Cl), hydrazine (B178648) with a palladium catalyst, and sodium borohydride (B1222165) with a palladium catalyst. scispace.com

Manipulation of the Bromine Atom

The bromine atom on the aromatic ring of this compound can participate in several types of reactions, most notably nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

While direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult, the presence of the strongly electron-withdrawing nitro group ortho and para to the bromine atom can facilitate such reactions with potent nucleophiles.

More commonly, the bromine atom serves as a handle for modern cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, most often palladium-based. Examples include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new carbon-nitrogen bond.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper co-catalyst, and a base to form a new carbon-carbon bond.

The ability to selectively manipulate the bromine atom through these coupling reactions, in conjunction with the reactivity of the other functional groups, underscores the synthetic potential of this compound as a versatile starting material for the construction of complex organic molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound, primarily due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the bromine atom. wikipedia.org This arrangement significantly polarizes the C-Br bond, making the carbon atom attached to the bromine highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

The mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial for the reaction to proceed, and in this case, it is substantially stabilized by the delocalization of the negative charge onto the ortho-nitro group. wikipedia.orglibretexts.org The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The amino group at the 5-position, while electron-donating, has a less pronounced effect on the reaction compared to the powerful activating effect of the ortho-nitro group. Common nucleophiles used in SNAr reactions with such activated aryl halides include alkoxides, phenoxides, amines, and thiols. libretexts.orgnih.gov

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Expected Product Structure |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-Amino-3-methoxy-2-nitrobenzoic acid |

| Amine | Ammonia (NH₃) or Alkylamines | 3,5-Diamino-2-nitrobenzoic acid |

This table presents expected reactions based on established principles of SNAr chemistry. Specific experimental conditions would need optimization.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups at the 3-position of the benzoic acid. The presence of an unprotected ortho-amino group can sometimes pose challenges, but successful couplings on ortho-bromoanilines have been reported with appropriate ligand and base selection. nih.gov

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method allows for the introduction of vinyl groups. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction are generally high, favoring the formation of the trans-alkene. organic-chemistry.org

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org It is a highly efficient method for synthesizing arylalkynes. The reaction conditions are generally mild, which is advantageous for complex substrates. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | C(sp²)-C(sp²), C(sp²)-C(sp³), etc. wikipedia.org |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | C(sp²)-C(sp²) wikipedia.org |

Carboxylic Acid Functional Group Modifications

The carboxylic acid moiety of this compound is a versatile handle for a range of derivatization reactions, allowing for the synthesis of esters, amides, and other related compounds.

Esterification and Amidation Reactions

Esterification

Esterification of the carboxylic acid can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. nih.gov Alternatively, the reaction can be promoted by activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. Other methods include using dehydrating agents or specialized catalysts like N-bromosuccinimide (NBS). nih.gov

Amidation

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation generally requires the activation of the carboxylic acid due to the lower nucleophilicity of amines compared to alkoxides. rsc.org Common methods involve the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. rsc.orgacs.org Another approach is the conversion of the carboxylic acid to a more reactive species like an acyl chloride or an anhydride, which then readily reacts with an amine. rsc.org

Table 3: Common Conditions for Esterification and Amidation

| Transformation | Reagents | Description |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer esterification, an equilibrium process driven by removal of water. nih.gov |

| SOCl₂, then Alcohol (R-OH) | Conversion to acyl chloride intermediate followed by nucleophilic acyl substitution. | |

| Amidation | Amine (R-NH₂), EDC, HOBt | Carbodiimide-mediated coupling, forms a highly reactive O-acylisourea intermediate. rsc.org |

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a challenging reaction for most aromatic carboxylic acids. The stability of the aryl-carboxyl bond requires harsh conditions unless facilitated by specific structural features. The presence of a strong electron-withdrawing group ortho to the carboxylic acid, such as the nitro group in this compound, can promote decarboxylation.

One of the most effective methods for the decarboxylation of ortho-nitrobenzoic acids is through copper-catalyzed reactions. Heating the substrate in a high-boiling solvent like quinoline (B57606) with a copper catalyst (e.g., copper powder or copper(I) oxide) can lead to the expulsion of CO₂. The proposed mechanism involves the formation of a copper(I) salt of the carboxylate, which then undergoes intramolecular electron transfer facilitated by the ortho-nitro group, leading to the cleavage of the C-C bond and formation of an aryl-copper intermediate that is subsequently protonated by the solvent.

While specific studies on the decarboxylation of this compound are not widely reported, the principles established for related nitrobenzoic acids suggest that such a transformation is feasible under appropriate thermal and catalytic conditions.

Structural Analogs and Derivatives of 5 Amino 3 Bromo 2 Nitrobenzoic Acid: Design and Synthesis

Positional Isomers and Regioisomeric Investigations

The arrangement of substituents on the benzene (B151609) ring of amino-bromo-nitrobenzoic acids significantly influences their chemical properties and reactivity. Several positional isomers of 5-amino-3-bromo-2-nitrobenzoic acid exist, each with a unique substitution pattern. These include 2-amino-5-bromo-3-nitrobenzoic acid chemicalbook.combiosynth.comchemspider.com, 4-amino-3-bromo-5-nitrobenzoic acid biosynth.com, and 2-nitro-3-amino-4-methyl-5-bromobenzoic acid .

Regioisomeric investigations are crucial in synthetic chemistry to control the placement of functional groups. For instance, the nitration of 1-alkoxy-2-aminobenzenes or 1-alkoxy-2-acetylaminobenzenes with a calculated amount of nitric acid in concentrated sulfuric acid yields the 4-nitro derivative as the primary product researchgate.net. This regioselectivity is a key consideration in the synthesis of specific isomers.

Substitution Pattern Modifications on the Aromatic Ring

Altering the substitution pattern on the aromatic ring of this compound is a common strategy to modulate its physicochemical and biological properties. This can be achieved through the introduction of additional halogens or various organic functional groups.

Introduction of Additional Halogens (e.g., Chlorine, Fluorine)

The synthesis of derivatives containing additional halogens, such as chlorine and fluorine, has been explored to create novel compounds. For example, 5-bromo-2-chloro-3-nitrobenzoic acid can be synthesized from 5-bromo-2-chlorobenzoic acid through nitration with a mixture of sulfuric and nitric acid chemicalbook.com. Similarly, the preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid involves the nitration of 2-chloro-4-fluorobenzotrichloride (B1592118) followed by hydrolysis google.com. The introduction of fluorine is also a key step in the synthesis of 2-amino-3-fluorobenzoic acid, an important intermediate for various therapeutic agents orgsyn.org.

The synthesis of pyrano[2,3-d]pyrimidines has been achieved using chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5H-pyranopyrimidin-2,4-diones, highlighting the utility of halogenated precursors in creating complex heterocyclic systems researchgate.net.

Incorporation of Alkyl, Alkoxy, and Hydroxyl Groups

The incorporation of alkyl, alkoxy, and hydroxyl groups onto the benzoic acid backbone can significantly alter the molecule's properties. For instance, 2-nitro-3-amino-4-methyl-5-bromobenzoic acid is a polysubstituted benzoic acid derivative that serves as a precursor in organic synthesis .

The synthesis of 5-alkoxy and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles has been achieved through reactions of 3,5-dibromo-4-nitro-1-(thietan-3-yl)-1H-pyrazole with sodium alcoholates and primary amines researchgate.net. This demonstrates the introduction of alkoxy and amino groups to a pyrazole (B372694) ring system, which can be considered an analog of the benzoic acid core.

Nitrogen-Containing Benzoic Acid Derivatives

The amino group on the benzoic acid ring is a key functional group that can be modified to create a variety of nitrogen-containing derivatives. For example, 5-bromo-2-(phenyl-amino)-benzoic acid was synthesized through the reaction of 2,5-dibromobenzoic acid and aniline (B41778) nih.gov.

Furthermore, amino acids themselves can be coupled with halogenated compounds. A series of amino acid derivatives were synthesized via a metal-free C–N coupling reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids rsc.org. While not directly involving this compound, this methodology showcases a potential route for creating amino acid conjugates of similar structures. The study of halogenated amino acids is an active area of research, with a focus on their structural features and bioactivity mdpi.com.

Benzonitrile (B105546) and Pyrazole-based Analogs

The carboxylic acid group of this compound can be replaced with other functional groups, such as a nitrile group, to form benzonitrile analogs. 2-Amino-3-bromo-5-nitrobenzonitrile is a known compound with the CAS number 17601-94-4 sigmaaldrich.comnih.govcalpaclab.com. Its synthesis can be achieved from 5-nitroanthranilic acid amide using phosphorus oxychloride or phosphorus pentoxide google.com.

Pyrazole-based structures represent another important class of analogs. The synthesis of various pyrazole derivatives is an active area of research due to their pharmacological importance researchgate.net. For example, 5-amino-pyrazoles are considered versatile building blocks for creating diverse molecular architectures nih.govmdpi.com. The synthesis of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles highlights the creation of pyrazole analogs with substitution patterns reminiscent of this compound researchgate.net.

Structure–Property Relationships within Derivative Libraries

The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships. By creating libraries of derivatives with varied substituents, researchers can correlate specific structural features with changes in chemical reactivity, physical properties, and biological activity.

For instance, in a series of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles, in vitro studies revealed that 3-bromo-5-methoxy-4-nitro-1-(thietan-3-yl)-1H-pyrazole exhibited antioxidant action, while 2-{[3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazol-5-yl]amino}ethan-1-ol showed antiplatelet effects researchgate.net. This demonstrates how subtle changes in the substituent at the 5-position of the pyrazole ring can lead to different biological activities.

The study of aminopyrazoles has shown that their biological properties are highly dependent on the substitution pattern mdpi.com. This underscores the importance of synthesizing and screening diverse libraries of compounds to identify leads for various applications.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 5 Amino 3 Bromo 2 Nitrobenzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of a chemical compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. In the context of 5-Amino-3-bromo-2-nitrobenzoic acid, ¹H NMR would provide information on the chemical shifts, integration, and coupling constants of the hydrogen atoms on the aromatic ring and the amine and carboxylic acid groups. This data would reveal the substitution pattern on the benzene (B151609) ring.

Similarly, ¹³C NMR spectroscopy would identify the chemical shifts of each unique carbon atom in the molecule, including the aromatic carbons and the carboxyl carbon. This information is crucial for confirming the carbon skeleton of the compound.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | Data not available | Aromatic-H, NH₂, COOH |

| ¹³C NMR | Data not available | Aromatic-C, C=O |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule's bonds. For this compound, these techniques would be used to identify the characteristic stretching and bending vibrations of its functional groups. Key expected vibrations would include those for the N-H bonds of the amino group, the C=O and O-H bonds of the carboxylic acid, the N-O bonds of the nitro group, and the C-Br bond.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | Data not available |

| C=O Stretch (Carboxylic Acid) | Data not available |

| O-H Stretch (Carboxylic Acid) | Data not available |

| N-O Stretch (Nitro) | Data not available |

| C-Br Stretch | Data not available |

Electronic Spectroscopy (Ultraviolet-Visible Absorption)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons to higher energy orbitals. The resulting spectrum, with its characteristic absorption maxima (λmax), would be influenced by the presence of the chromophoric nitro and amino groups and the auxochromic bromo and carboxyl groups on the benzene ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The molecular formula for this compound is C₇H₅BrN₂O₄, with an expected exact mass that could be precisely confirmed by HRMS.

Table 3: Mass Spectrometry Data for this compound

| Technique | Expected Value |

| Molecular Ion (M⁺) in MS | Data not available |

| Exact Mass in HRMS | Data not available |

Computational Chemistry Methodologies for Molecular Understanding

In the absence of experimental data, computational chemistry offers a powerful alternative for predicting the properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to predict its optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic properties. These theoretical predictions can provide valuable insights and can be used to complement and interpret experimental data when it becomes available. For instance, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Molecular Orbital Analysis (e.g., HOMO/LUMO, Natural Bond Orbital)

Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. scispace.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of both electron-donating (amino) and electron-withdrawing (nitro, bromo, carboxylic acid) groups on the benzene ring significantly influences the energies of the frontier orbitals. The amino group, being a strong electron donor, will raise the energy of the HOMO, while the nitro and carboxylic acid groups, as potent electron acceptors, will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive and prone to charge transfer interactions. nih.gov

A computational study on a similar compound, 2-amino-5-bromobenzoic acid methyl ester, revealed that the HOMO is primarily localized on the aminobenzoic part of the molecule, while the LUMO is distributed over the entire molecule. nih.gov This suggests that the initial site of electrophilic attack would be the amino-substituted ring, and the molecule as a whole can accept electrons. For this compound, the additional nitro group would further enhance the electron-accepting nature of the LUMO.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Characteristics | Influencing Substituents |

|---|---|---|

| HOMO | High energy level, primarily localized on the benzene ring and the amino group. | Amino group (electron-donating) |

| LUMO | Low energy level, delocalized across the aromatic system, nitro, and carboxyl groups. | Nitro, Bromo, Carboxylic Acid groups (electron-withdrawing) |

| HOMO-LUMO Gap | Relatively small, indicating high reactivity and potential for intramolecular charge transfer. | Combined effect of all substituents |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing localized bonds and lone pairs. wikipedia.org It offers insights into hybridization, atomic charges, and intramolecular interactions such as hyperconjugation and hydrogen bonding. nih.gov

In this compound, NBO analysis would be expected to reveal several key features:

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond is anticipated between the hydrogen of the amino group and an oxygen atom of the adjacent nitro group, and also between the hydrogen of the carboxylic acid and the other oxygen of the nitro group. This interaction would contribute to the planarity and stability of the molecule. A study on 2-amino-5-bromobenzoic acid methyl ester confirmed the presence of intramolecular hydrogen bonding. nih.gov

Hyperconjugative Interactions: NBO analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). For this molecule, significant delocalization would be expected from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic ring and the nitro group. These interactions are crucial in understanding the electronic communication between the substituents.

Atomic Charges: The NBO analysis would also provide the natural population analysis (NPA) charges on each atom. The oxygen and nitrogen atoms are expected to carry significant negative charges, while the carbon atoms attached to them, as well as the hydrogen atoms of the amino and carboxyl groups, would be positively charged.

Tautomeric Stability and Conformation Analysis

Tautomerism

Tautomerism, the interconversion of structural isomers through proton transfer, is a relevant consideration for this compound. The presence of the carboxylic acid group and the amino group allows for the possibility of different tautomeric forms. For instance, a proton from the carboxylic acid could transfer to the nitro group, or a proton from the amino group could transfer to the carboxylic acid. However, theoretical studies on similar molecules generally show that the canonical aromatic form is significantly more stable. nih.gov The stability of the presented structure is enhanced by the aromaticity of the benzene ring and the potential for strong intramolecular hydrogen bonding.

Conformational Analysis

The conformation of this compound is primarily determined by the rotation around the single bonds connecting the carboxylic acid and nitro groups to the benzene ring. Due to the steric hindrance and the formation of intramolecular hydrogen bonds, the molecule is expected to adopt a largely planar conformation. The "ortho effect" in substituted benzoic acids often forces substituents out of the plane of the benzene ring to minimize steric repulsion. youtube.com However, in this case, the stabilizing effect of the intramolecular hydrogen bonds between the amino/carboxyl and nitro groups would likely favor a planar arrangement of these functional groups with the ring.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. scirp.org By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions.

For this compound, the vibrational spectrum would be characterized by a series of distinct bands corresponding to the stretching and bending modes of its functional groups.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3200-2500 (broad, due to hydrogen bonding) |

| Carboxylic Acid | C=O stretch | 1700-1650 (lowered by hydrogen bonding) |

| Amino Group | N-H symmetric stretch | 3400-3300 |

| Amino Group | N-H asymmetric stretch | 3500-3400 |

| Nitro Group | NO₂ asymmetric stretch | 1560-1520 |

| Nitro Group | NO₂ symmetric stretch | 1360-1330 |

| Aromatic Ring | C-H stretch | 3100-3000 |

| Aromatic Ring | C=C stretch | 1600-1450 |

These predicted frequencies can be compared with experimental FTIR and FT-Raman spectra to confirm the molecular structure and analyze the effects of the substituents on the vibrational modes. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): The most negative potential will be localized around the oxygen atoms of the nitro and carboxylic acid groups due to their high electronegativity and the presence of lone pairs. This makes them the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): The most positive potential will be located around the hydrogen atoms of the amino and carboxylic acid groups, making them susceptible to attack by nucleophiles or hydrogen bond acceptors.

Aromatic Ring: The electrostatic potential of the benzene ring will be influenced by the attached substituents. The electron-donating amino group will increase the electron density (making it more red/yellow), while the electron-withdrawing nitro, bromo, and carboxyl groups will decrease the electron density (making it more green/blue).

This detailed charge distribution provides a clear rationale for the molecule's intermolecular interactions and its reactivity in chemical reactions.

Applications of 5 Amino 3 Bromo 2 Nitrobenzoic Acid in Contemporary Chemical Research

Precursor in Complex Organic Synthesis

5-Amino-3-bromo-2-nitrobenzoic acid serves as a crucial starting material in the intricate field of organic synthesis, providing a versatile scaffold for the construction of a wide array of complex molecules. Its unique arrangement of amino, bromo, and nitro functional groups on a benzoic acid core allows for a diverse range of chemical transformations, making it a valuable precursor for various applications.

Building Block for Heterocyclic Compounds (e.g., Substituted Quinoxalines)

The synthesis of quinoxaline (B1680401) derivatives, a class of heterocyclic compounds with significant biological activity, often utilizes precursors that can readily undergo condensation reactions. While traditional methods involve the reaction of o-phenylenediamines with dicarbonyl compounds, the structural motifs present in this compound make it an analogous and valuable building block for creating substituted quinoxalines. nih.govsapub.org The amino and nitro groups can be chemically manipulated to facilitate the formation of the quinoxaline ring system. For instance, the reduction of the nitro group to an amine, followed by intramolecular or intermolecular cyclization reactions, is a common strategy.

Substituted quinoxalines are of particular interest in medicinal chemistry due to their potential as therapeutic agents. For example, certain quinoxaline derivatives have been investigated as PFKFB3 inhibitors, highlighting the importance of synthetic routes that can generate a variety of these structures. chemicalbook.com The strategic placement of the bromo and carboxylic acid groups on the this compound backbone allows for further functionalization, enabling the synthesis of a diverse library of quinoxaline derivatives for biological screening. nih.gov

Synthesis of Benzoic Acid Derivatives for Diverse Applications

This compound is a key intermediate in the synthesis of a multitude of other benzoic acid derivatives. preprints.org The reactivity of its functional groups—the amino, bromo, and nitro groups, along with the carboxylic acid—can be selectively targeted to introduce a wide range of substituents and create novel molecular architectures. These derivatives find applications in various fields, from pharmaceuticals to materials science.

The presence of the bromo substituent, for instance, opens up possibilities for cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. This allows for the attachment of various aryl or vinyl groups, significantly expanding the structural diversity of the resulting benzoic acid derivatives. Furthermore, the amino group can be diazotized and subsequently replaced with other functionalities, while the nitro group can be reduced to an amine, providing another site for modification. sapub.org This versatility makes this compound a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery and materials research.

Contributions to Materials Science

The unique electronic and structural features of this compound also lend themselves to applications in the field of materials science, where the design and synthesis of molecules with specific properties are paramount.

Development of Advanced Polymers and Dyes

The aromatic nature and multiple functional groups of this compound make it a suitable monomer or precursor for the synthesis of advanced polymers and dyes. The amino and carboxylic acid groups can participate in polymerization reactions, such as polycondensation, to form polyesters or polyamides. The bromo and nitro groups can be used to tune the electronic properties and, consequently, the color and photophysical characteristics of the resulting materials. For instance, the nitro group is a strong electron-withdrawing group that can influence the absorption and emission spectra of a molecule, a key consideration in the design of dyes.

Exploration in Coordination Chemistry as Ligands for Metal Complexes and Metal-Organic Frameworks

In the realm of coordination chemistry, this compound and its derivatives can act as ligands, binding to metal ions to form metal complexes and metal-organic frameworks (MOFs). nih.gov The carboxylate group is a common coordinating group, and the amino group can also participate in binding to metal centers. nih.gov The presence of the bromo and nitro substituents can influence the electronic properties of the ligand and, in turn, the properties of the resulting metal complex or MOF, such as its catalytic activity, porosity, or luminescent behavior. nih.gov

Amino-functionalized ligands are particularly useful in the synthesis of MOFs, as the amino groups can serve as sites for post-synthetic modification or can interact with guest molecules. rsc.orgresearchgate.net The ability to tune the properties of MOFs by modifying the organic linker makes this compound a potentially valuable building block in this rapidly developing field. frontiersin.orgrsc.org

Role in Medicinal Chemistry Research and Chemical Biology Studies

The structural features of this compound make it a compound of interest in medicinal chemistry research and chemical biology. Its derivatives have been explored for various therapeutic applications. For instance, related aminobenzoic acid derivatives have been investigated for their potential as anticancer agents. preprints.org

The combination of a benzoic acid scaffold with amino, bromo, and nitro groups provides a platform for the design of molecules that can interact with biological targets. The specific substitution pattern can influence the molecule's ability to bind to enzymes or receptors, potentially leading to the development of new therapeutic agents. While direct biological activity of the title compound is not extensively documented in the provided search results, its role as a precursor to biologically active molecules is evident.

No Publicly Available Research on Specified Applications of this compound

Following an extensive investigation of scientific literature and databases, no publicly available research could be found detailing the specific applications of the chemical compound This compound in the design of PFKFB3 enzyme inhibitors, its use as a molecular scaffold for studying biological target interactions, its role as a basis for antimicrobial derivatives, or its utility in agrochemical research.

Despite comprehensive searches for data related to the compound and its potential activities in these highly specialized areas of chemical research, the necessary information to construct a scientifically accurate and detailed article as per the requested outline does not appear to exist in the public domain. The inquiry into its role in contemporary chemical research across the specified sub-topics yielded no concrete findings or data sets that could be presented.

Therefore, the generation of an article focusing solely on the chemical compound “this compound” and its applications as outlined is not possible at this time due to the absence of foundational research data.

Emerging Research Areas and Future Perspectives for 5 Amino 3 Bromo 2 Nitrobenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly substituted benzoic acids like 5-amino-3-bromo-2-nitrobenzoic acid traditionally relies on multi-step processes involving nitration, halogenation, and functional group interconversions. orgsyn.orgyoutube.com Future research is geared towards developing more efficient, sustainable, and atom-economical synthetic routes.

Key Future Directions:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, and improved scalability. Developing a flow-based synthesis for this compound and its precursors could lead to more reproducible and high-yielding production.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a green and highly selective alternative to traditional chemical methods. Future research could explore engineered enzymes for the regioselective amination or halogenation of a suitable benzoic acid derivative.

Sustainable Reagents: A move away from hazardous reagents, such as strong acids and toxic solvents, is a key goal in modern chemistry. youtube.com Research into solid-state synthesis or the use of greener solvents and milder reagents for the nitration and halogenation steps is anticipated. nih.gov For instance, methods using potassium nitrate (B79036) in sulfuric acid can serve as an alternative to free nitric acid. youtube.com

| Methodology | Potential Advantage | Research Focus | Related Precedent |

|---|---|---|---|

| C-H Activation | Fewer synthetic steps, higher atom economy | Late-stage regioselective bromination or amination | Rhodium-catalyzed C-H olefination of benzoic acids nih.gov |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Development of a continuous synthesis process | General application in fine chemical synthesis |

| Biocatalysis | High selectivity, environmentally benign conditions | Engineered enzymes for specific functionalization | Use of enzymes in pharmaceutical synthesis |

| Green Reagents | Reduced environmental impact and hazard | Solid-state reactions, use of safer solvents | Nitration using KNO3/H2SO4 youtube.com |

Advanced Catalysis and Ligand Design with Derived Compounds

The functional groups present in this compound make it and its derivatives attractive candidates for the development of novel ligands and catalysts. The amino and carboxylic acid groups can act as coordination sites for metal centers, while the aromatic backbone can be tailored to influence the steric and electronic properties of a resulting catalyst.

Derivatives of aminobenzoic acids are known to be effective ligands in various catalytic reactions. researchgate.net For example, rhodium complexes featuring cyclopentadienyl (B1206354) ligands substituted with urea (B33335) moieties have been shown to accelerate C-H olefination of benzoic acid derivatives through hydrogen bonding interactions. nih.gov This suggests that derivatives of this compound could be designed to pre-organize substrates, leading to enhanced catalytic activity and selectivity.

Future research will likely focus on:

Synthesis of Chiral Ligands: The development of chiral derivatives for use in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

Metal-Organic Frameworks (MOFs): Using the molecule as a building block (linker) to construct porous MOFs with potential applications in gas storage, separation, and heterogeneous catalysis.

Organocatalysis: The amino and carboxylic acid groups could be leveraged to create bifunctional organocatalysts that activate substrates through hydrogen bonding. nih.gov

In-depth Mechanistic Studies of Aromatic Reactivity

The interplay of multiple substituents with opposing electronic effects makes this compound a fascinating subject for mechanistic studies of electrophilic and nucleophilic aromatic substitution reactions. The amino group is strongly activating and ortho-, para-directing, while the nitro and carboxylic acid groups are deactivating and meta-directing. mdpi.commsu.edumsu.edu The bromo group is deactivating but ortho-, para-directing.

Understanding how this complex substitution pattern influences the regioselectivity and rate of further chemical transformations is a key area for future investigation. Advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling can be employed to:

Map the electronic landscape of the aromatic ring to predict sites of electrophilic or nucleophilic attack.

Investigate the kinetics and thermodynamics of reactions such as further halogenation, nitration, or derivatization of the amino and carboxyl groups.

Elucidate the role of the intramolecular hydrogen bond between the amino and nitro groups in modulating reactivity.

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry provides a powerful tool for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive trial-and-error synthesis and testing. researchgate.net Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be applied to derivatives of this compound. researchgate.net

Future research in this area includes:

Virtual Screening: Creating virtual libraries of derivatives by computationally modifying the core structure and screening them for potential biological activities, such as antimicrobial or anticancer properties, based on docking studies with protein targets. nih.govnih.gov

Property Prediction: Using computational models to predict the physicochemical properties (e.g., solubility, pKa, lipophilicity) of novel derivatives, which is crucial for applications in materials science and medicinal chemistry. chemrxiv.orgnih.govresearchgate.net Studies on similar substituted benzoic acids have shown that computational approaches can rationalize experimental observations of properties like solubility. figshare.comnih.gov

Force Field Development: The development of accurate force fields, such as the General Amber Force Field (GAFF), allows for the reliable modeling of substituted benzoic acids and their interactions with solvents or biological macromolecules. acs.org

| Computational Method | Objective | Predicted Outcome | Relevant Precedent |

|---|---|---|---|

| Molecular Docking | Identify potential biological targets | Binding affinity and mode to proteins (e.g., enzymes, receptors) | Design of phenylcarbamoylbenzoic acid analogs as antioxidants nih.gov |

| QSAR | Correlate chemical structure with activity | Predictive models for toxicity or efficacy | Prediction of physicochemical properties from analytical descriptors researchgate.net |

| DFT Calculations | Understand electronic structure and reactivity | Electron density maps, orbital energies, reaction pathways | Studying substituent effects in electrophilic aromatic substitution mdpi.com |

| Molecular Dynamics (MD) | Simulate behavior in a biological or chemical system | Conformational changes, solvent interactions, association propensity | Simulation of benzoic acid derivatives in solution acs.org |

Integration into Supramolecular Chemistry and Nanoscience Applications

The ability of this compound to participate in various non-covalent interactions, particularly hydrogen bonding through its amino and carboxylic acid groups, makes it a prime candidate for applications in supramolecular chemistry. rsc.orgrsc.org Research on similar molecules like para-aminobenzoic acid (PABA) has demonstrated the formation of predictable hydrogen-bonded arrays that can be used to construct a wide range of supramolecular assemblies. rsc.org The presence of the bromine atom also opens the door to exploiting halogen bonding in crystal engineering. nih.gov

In the realm of nanoscience, functionalized benzoic acids are used to modify the surface of nanoparticles, imparting new properties and functionalities. nih.gov For example, benzoic acid-functionalized iron oxide nanoparticles have been synthesized for various applications. samipubco.com

Future avenues of exploration include:

Self-Assembling Systems: Designing derivatives that self-assemble into well-defined nanostructures like gels, vesicles, or fibers for applications in drug delivery or tissue engineering.

Crystal Engineering: Systematically studying how the interplay of hydrogen and halogen bonds directs the crystal packing of this molecule and its co-crystals with other compounds to create materials with tailored optical or electronic properties. nih.gov

Functionalized Nanomaterials: Grafting the molecule or its derivatives onto the surface of carbon nanotubes, quantum dots, or metallic nanoparticles to create hybrid materials for sensing, catalysis, or biomedical imaging. nih.govresearchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-amino-3-bromo-2-nitrobenzoic acid, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves halogenation and nitration of benzoic acid derivatives. For brominated analogs, catalytic coupling reactions (e.g., Ullmann-type) with bromine sources under controlled temperatures (e.g., 403 K) are effective . Optimization includes varying solvents (e.g., acetone for crystallization ), catalysts (e.g., Cu-based catalysts), and stoichiometric ratios. Monitor progress using thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane mixtures) . Yield optimization requires iterative adjustment of reaction time and temperature.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Use a combination of:

- NMR : and NMR to identify aromatic proton environments (e.g., deshielded peaks for nitro and bromo groups) and confirm substitution patterns .

- IR Spectroscopy : Detect functional groups (e.g., NO asymmetric stretch ~1520 cm, COOH carbonyl ~1700 cm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] at m/z 261) and fragmentation patterns .

Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shifts) .

Q. What chromatographic purification strategies are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) for high-purity isolation . For small-scale purification, use flash chromatography with dichloromethane:methanol (95:5) gradients. Confirm purity via melting point analysis (e.g., mp 234–242°C for related analogs ) and HPLC-DAD (>98% peak area).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts vs. DFT calculations) for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Address this by:

Q. What crystallization strategies yield high-quality single crystals of this compound suitable for X-ray diffraction studies?

- Methodological Answer : Slow evaporation from acetone or ethanol solutions at 4°C promotes crystal growth . Use SHELXT for space-group determination and SHELXL for refinement . Optimize crystal mounting with cryoprotectants (e.g., Paratone-N oil) and collect data at low temperatures (100 K) to minimize radiation damage .

Q. How does the bromine substituent influence the electronic properties and reactivity pattern of this nitrobenzoic acid derivative compared to its halogen analogs?

- Methodological Answer : Bromine’s electron-withdrawing effect increases acidity (pKa ~2.5–3.0) and directs electrophilic substitution. Compare with chloro/fluoro analogs via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.